(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide
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Overview
Description
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is a compound that combines the properties of (Z,Z)-5,11-Eicosadienoic Acid and N-Hydroxysuccinimide (Z,Z)-5,11-Eicosadienoic Acid is a polyunsaturated fatty acid, while N-Hydroxysuccinimide is commonly used in bioconjugation techniques due to its ability to form stable amide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide typically involves the esterification of (Z,Z)-5,11-Eicosadienoic Acid with N-Hydroxysuccinimide. This reaction can be catalyzed by carbodiimides such as N,N’-Dicyclohexylcarbodiimide (DCC) or N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a suitable solvent like dichloromethane or dimethylformamide. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide undergoes various chemical reactions, including:
Oxidation: The double bonds in the (Z,Z)-5,11-Eicosadienoic Acid moiety can be oxidized to form epoxides or diols.
Reduction: The double bonds can also be reduced to form saturated derivatives.
Substitution: The N-Hydroxysuccinimide ester can undergo nucleophilic substitution reactions with amines to form amide bonds.
Common Reagents and Conditions
Oxidation: Reagents such as m-Chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are employed for reduction.
Substitution: Amines such as ethylenediamine or lysine can react with the N-Hydroxysuccinimide ester under mild conditions to form stable amide bonds.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated fatty acid derivatives
Substitution: Amide-linked conjugates
Scientific Research Applications
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a reagent in organic reactions.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of advanced materials and as a functional additive in various products
Mechanism of Action
The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide involves the formation of stable amide bonds through nucleophilic substitution reactions. The N-Hydroxysuccinimide ester acts as an activating group, facilitating the reaction with nucleophiles such as amines. This results in the formation of amide-linked conjugates, which can be used for various applications, including bioconjugation and drug delivery .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide Esters: Other N-Hydroxysuccinimide esters, such as N-Hydroxysuccinimide acetate and N-Hydroxysuccinimide carbonate, share similar reactivity and applications.
Polyunsaturated Fatty Acids: Compounds like linoleic acid and arachidonic acid have similar structures but differ in their specific double bond positions and biological activities
Uniqueness
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is unique due to the combination of a polyunsaturated fatty acid with an N-Hydroxysuccinimide ester. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C24H39NO4 |
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Molecular Weight |
405.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (5Z,11Z)-icosa-5,11-dienoate |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h9-10,15-16H,2-8,11-14,17-21H2,1H3/b10-9-,16-15- |
InChI Key |
LBDAFMASECPAPO-GJWNNSPJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCC/C=C\CCCC(=O)ON1C(=O)CCC1=O |
Canonical SMILES |
CCCCCCCCC=CCCCCC=CCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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